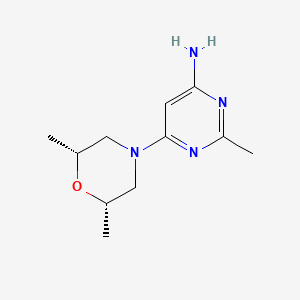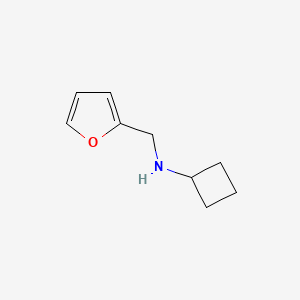
2-Chloro-3-iodo-5-methylpyridine
Descripción general
Descripción
2-Chloro-3-iodo-5-methylpyridine is a heterocyclic organic compound with the chemical formula C6H5ClIN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCc1cnc (Cl)c (I)c1 . The InChI key for this compound is RBZFLTOFXAWOOQ-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 253.47 . The predicted density is 1.906±0.06 g/cm3 . The predicted boiling point is 274.2±35.0 °C . The predicted pKa is -1.39±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Chloro-3-iodo-5-methylpyridine serves as an intermediate in the synthesis of various chemicals. For example, it is involved in the preparation of 2-chloro-5-methylpyridine, a compound used in the synthesis of nicotine insecticides like imidacloprid and acetamiprid. The synthesis of 2-chloro-5-methylpyridine can be achieved through various methods, including chlorination reactions and the use of chlorinating agents such as phosphoryl chloride and N,N-diethyl dichlorophosphoramide (Zhao Bao, 2003). Additionally, 2-chloro-5-methylpyridine-3-carbaldehyde imines, important in synthesizing biologically active molecules and pesticides, can be prepared from 2-chloro-5-methylpyridine carbaldehyde (B. Gangadasu, B. China Raju, V. Jayathirtha Rao, 2002).
Photochemical Properties
2-Chloro-5-methylpyridine-3-olefin derivatives synthesized from 2-chloro-5-methylnicotinaldehyde have been studied for their photochemical E (trans)-->Z (cis) isomerization. These derivatives demonstrate significant antimicrobial activity, underscoring their potential in developing new antimicrobial agents (B. Gangadasu, M. J. R. Reddy, M. Ravinder, S. Kumar, B. Raju, K. P. Kumar, U. S. Murthy, V. Rao, 2009).
Structural and Vibrational Analysis
Studies on compounds like 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine have provided insights into their molecular structures, vibrational wavenumbers, and electronic properties. Such analyses contribute to understanding the reactivity and stability of these compounds, which is crucial in their application in various chemical processes (G. Velraj, S. Soundharam, C. Sridevi, 2015).
Improvement in Production Processes
Improvements in the production process of 2-chloro-5-methylpyridine, an essential derivative, have been achieved by increasing reaction conversion rates and using effective chlorinating agents. Such advancements reduce production costs and increase yield, highlighting the importance of continuous process optimization in industrial chemistry (Hu Rong-mao, 2008).
Catalytic Applications
Regioselective palladium-catalyzed aminations on 2-chloro-3-iodo- and 2-chloro-5-iodopyridine have been conducted with excellent yields and selectivity. This process is crucial in facilitating the synthesis of various organic compounds, demonstrating the catalytic versatility of this compound and its derivatives (B. Maes, Kristof T. J. Loones, T. Jonckers, G. Lemiére, R. Dommisse, A. Haemers, 2002).
Safety and Hazards
2-Chloro-3-iodo-5-methylpyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has hazard statements H302 - H319 . The precautionary statements are P305 + P351 + P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for 2-Chloro-3-iodo-5-methylpyridine are not mentioned in the search results, it’s worth noting that many novel applications of trifluoromethylpyridines are expected to be discovered in the future . This suggests that there could also be potential for new applications and research directions for this compound.
Propiedades
IUPAC Name |
2-chloro-3-iodo-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZFLTOFXAWOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652054 | |
| Record name | 2-Chloro-3-iodo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59782-91-1 | |
| Record name | 2-Chloro-3-iodo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol](/img/structure/B1460864.png)







![(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460877.png)


